4-Formylpyridine-2-carbonitrile
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Overview
Description
4-Formylpyridine-2-carbonitrile, also known as 2-cyanopyridine-4-carboxaldehyde, is an organic compound with the molecular formula C7H4N2O. It is characterized by the presence of both a formyl group and a nitrile group attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Formylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanopyridine with an aldehyde under appropriate conditions to form the desired product . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Formylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Formylpyridine-2-carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formylpyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Cyanopyridine: Lacks the formyl group but shares the nitrile group and pyridine ring.
4-Formylpyridine: Lacks the nitrile group but shares the formyl group and pyridine ring.
2-Formylpyridine-3-carbonitrile: Similar structure with different positioning of the formyl and nitrile groups.
Uniqueness: 4-Formylpyridine-2-carbonitrile is unique due to the simultaneous presence of both a formyl group and a nitrile group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-formylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJMFFPLHLWYJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376640 |
Source
|
Record name | 4-formylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-70-1 |
Source
|
Record name | 4-Formyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131747-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-formylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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